

propylthiouracil vs methimazole congenital anomalies risk

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Propylthiouracil

CAS No.: 51-52-5

Cat. No.: S540419

Get Quote

Clinical Evidence: Congenital Anomaly Risk

Outcome Measure	Propylthiouracil (PTU) Findings	Methimazole (MMI) Findings	Comparative Risk (PTU vs. MMI)	Key Supporting Evidence
Overall Congenital Anomalies	Slight or no significant increase in risk vs. non-exposed [1] [2] [3].	Significantly increased risk vs. non-exposed [1] [2] [3].	Lower risk with PTU (OR 0.80, 95% CI 0.69–0.92) [1].	Multiple cohort studies & meta-analyses [1] [2] [3].
Specific Anomaly Patterns	Associated with malformations in the face, neck, and urinary systems (e.g., preauricular cysts, unilateral kidney agenesis) [1] [4].	Associated with MMI embryopathy : choanal/esophageal atresia, aplasia cutis, omphalocele, ventricular septal defects [1] [2] [5].	PTU-associated defects are often considered less severe and surgically correctable [1].	Observational studies and case series [1] [4].
Switching Therapy	N/A	N/A	Switching between MMI and PTU during	Cohort studies [1].

Outcome Measure	Propylthiouracil (PTU) Findings	Methimazole (MMI) Findings	Comparative Risk (PTU vs. MMI)	Key Supporting Evidence
			pregnancy did not reduce risk of birth defects compared to PTU alone [1] [2].	
Miscarriage	No statistically significant difference in risk between PTU and MMI [1].	No statistically significant difference in risk between MMI and PTU [1].	No significant difference (OR 0.89, 95% CI 0.72–1.11) [1].	Meta-analysis [1].

Experimental Data and Protocols

The clinical data in the table above primarily comes from large-scale observational studies. The methodologies of these studies are critical for interpreting the results.

Detailed Methodologies from Key Studies

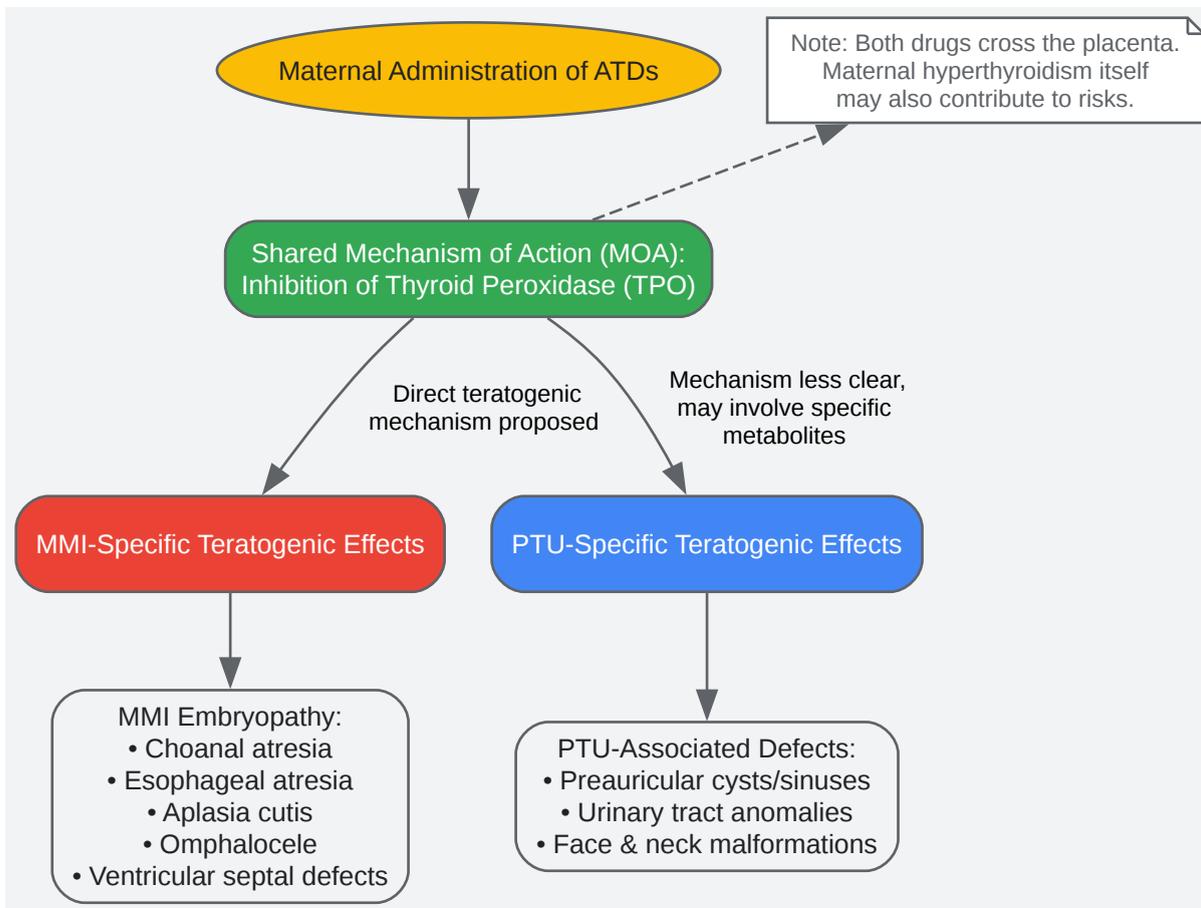
The evidence is largely generated through systematic reviews and meta-analyses of cohort and case-control studies, as randomized controlled trials in pregnant populations are ethically challenging. Here is a detailed look at the standard protocol:

- **Data Sources and Search Strategy:** Systematic searches are performed across major electronic databases (e.g., PubMed, Embase, Web of Science, Cochrane Library). The search uses a combination of MeSH terms and free-text words related to "**pregnancy**," "**hyperthyroidism**," "**propylthiouracil**," "**methimazole**," "**birth defects**," and "**congenital anomalies**" [1] [2] [3].
- **Study Selection and Inclusion Criteria:**
 - **Population:** Pregnant women diagnosed with hyperthyroidism.
 - **Exposure:** Treatment with PTU, MMI (or its prodrug carbimazole), or a switch between both during pregnancy, particularly the first trimester.
 - **Comparator:** Non-exposed groups, which may include healthy pregnant women or hyperthyroid women not receiving ATDs.

- **Outcome:** Diagnosis of major or minor congenital anomalies, often tracked through national birth registries or hospital records up to the child's second year [1] [3] [4].
- **Design:** Cohort studies and case-control studies are included.
- **Data Extraction and Quality Assessment:**
 - Data on study design, participant characteristics, exposure timing/dosage, and outcomes are extracted independently by multiple reviewers.
 - The methodological quality of included studies is typically assessed using tools like the **Newcastle-Ottawa Scale (NOS)** [1] [3].
- **Statistical Analysis:**
 - Pooled **odds ratios (ORs)** with **95% confidence intervals (CIs)** are calculated to assess the association between drug exposure and congenital anomalies.
 - Heterogeneity among studies is evaluated using the **I² statistic**. A fixed-effect model is used if heterogeneity is low ($I^2 < 50\%$); otherwise, a random-effects model is applied [1] [2].
 - Sensitivity analyses and assessment for publication bias (e.g., funnel plots, Egger's test) are often conducted [1].

Mechanism of Action and Teratogenicity

The following diagram illustrates the current understanding of how antithyroid drugs may lead to congenital anomalies, highlighting key differences between PTU and MMI.



[Click to download full resolution via product page](#)

The diagram above shows that while both drugs share a primary mechanism, their teratogenic profiles differ significantly. This mechanistic difference underpins the clinical recommendation.

Clinical and Research Implications

- **First-Trimester Preference for PTU:** Due to the lower risk of severe specific anomalies, **PTU is the preferred therapy during the first trimester of pregnancy** [1] [6].
- **Second/Third-Trimester Consideration for MMI:** After organogenesis is complete, some guidelines suggest considering a switch to MMI due to PTU's associated risk of severe **hepatotoxicity** [6] [7]. However, the search results indicate that switching therapy does not conclusively reduce the risk of birth defects [1].
- **Dose Dependency:** Evidence suggests a potential **dose-dependent effect** for MMI, where higher doses are associated with greater risk [8] [4]. The relationship for PTU is less clear.
- **Ongoing Research Needs:** Current evidence, primarily from observational studies, is sufficient to guide practice but has limitations. **Confounding by indication** remains a challenge, as the

underlying hyperthyroidism and its severity may also influence pregnancy outcomes [4]. Further studies are needed to fully elucidate the teratogenic mechanisms and refine risk-benefit assessments.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. of the safety between Comparison and... propylthiouracil [pmc.ncbi.nlm.nih.gov]
2. Risk of congenital anomalies associated with antithyroid ... [pmc.ncbi.nlm.nih.gov]
3. Congenital Anomalies in Children Exposed to Antithyroid ... [journals.plos.org]
4. Antithyroid drugs and birth defects | Thyroid Research | Full Text [thyroidresearchjournal.biomedcentral.com]
5. Methimazole - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
6. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
7. Methimazole [mobile.fpnotebook.com]
8. Antithyroid drugs and congenital ... | Nature Reviews Endocrinology [nature.com]

To cite this document: Smolecule. [propylthiouracil vs methimazole congenital anomalies risk].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b540419#propylthiouracil-vs-methimazole-congenital-anomalies-risk>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com